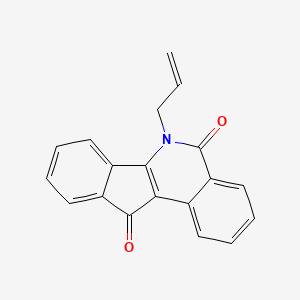
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of anilinocarbonyl groups attached to a pentitol backbone, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol typically involves multiple steps, starting with the preparation of the pentitol backbone. This is followed by the introduction of anilinocarbonyl groups through a series of chemical reactions. Common reagents used in these reactions include aniline, carbonyl compounds, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful attachment of the anilinocarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The anilinocarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol involves its interaction with molecular targets and pathways within biological systems. The anilinocarbonyl groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose: A compound with a similar pentitol backbone but different functional groups.
1,3,5-Triaryl-1,3,5-triazacyclohexanes: Compounds with a similar triaryl structure but different functional groups and properties.
Uniqueness
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is unique due to its specific combination of anilinocarbonyl groups and pentitol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
5348-85-6 |
|---|---|
Formule moléculaire |
C27H27N3O8 |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
[5-(phenylcarbamoyloxy)-6-(phenylcarbamoyloxymethyl)-1,3-dioxan-4-yl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C27H27N3O8/c31-25(28-19-10-4-1-5-11-19)34-16-22-24(38-27(33)30-21-14-8-3-9-15-21)23(37-18-36-22)17-35-26(32)29-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2,(H,28,31)(H,29,32)(H,30,33) |
Clé InChI |
CQUXOMGSMAAXQY-UHFFFAOYSA-N |
SMILES canonique |
C1OC(C(C(O1)COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3)COC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)




